Tussilagine: A Technical Guide to its Natural Source and Biosynthesis
Tussilagine: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tussilagine, a pyrrolizidine (B1209537) alkaloid of interest found in the medicinal plant Tussilago farfara. The document details its natural source, biosynthetic pathway, quantitative data, and the experimental protocols utilized for its study.
Natural Source of Tussilagine
The primary and most well-documented natural source of Tussilagine is the perennial plant Tussilago farfara L. , commonly known as coltsfoot.[1] This plant belongs to the Asteraceae family and is native to Europe, North Africa, and Asia. Traditionally, various parts of the coltsfoot plant, including the flowers and leaves, have been used in herbal medicine for their antitussive and expectorant properties.[1][2]
Tussilagine is one of several pyrrolizidine alkaloids (PAs) present in Tussilago farfara.[3][4] Other notable PAs found in the plant include senkirkine (B1680947) and senecionine.[3] The presence and concentration of these alkaloids can vary depending on the plant part and its developmental stage.[3] While the flowers are often preferred in traditional Chinese medicine, the leaves are more commonly used in European traditions.[3]
Biosynthesis Pathway of Tussilagine
The biosynthesis of Tussilagine follows the general pathway of pyrrolizidine alkaloids, which involves the formation of a necine base and its subsequent esterification with necic acids. The biosynthesis of the necine base originates from the polyamine putrescine, which is derived from the amino acids arginine or ornithine.
A key and unique feature of Tussilagine's necine base is the presence of a carboxyl group, which distinguishes it from many other common necine bases that typically possess a hydroxymethyl group. While the complete enzymatic cascade for Tussilagine biosynthesis has not been fully elucidated, the proposed pathway, based on general PA biosynthesis, is outlined below.
Proposed Biosynthetic Pathway of Tussilagine
Caption: Proposed biosynthetic pathway of Tussilagine.
Quantitative Data
The concentration of Tussilagine and other pyrrolizidine alkaloids in Tussilago farfara can be influenced by various factors, including the specific plant part, geographical location, and harvesting time. The available quantitative data is summarized in the table below.
| Plant Part | Analyte | Concentration | Analytical Method | Reference |
| Leaves | Total Pyrrolizidine Alkaloids | 0.0055% (55 µg/g) | GC-MS | [3] |
| Flowers & Leaves | Tussilagine | Present | HILIC/ESI-QTOF-MS and HPTLC | [3] |
Note: Specific quantitative data for Tussilagine is limited, with most studies focusing on the total pyrrolizidine alkaloid content or the presence of major PAs like senkirkine and senecionine.
Experimental Protocols
Extraction and Isolation of Tussilagine
The following is a general protocol for the extraction and isolation of pyrrolizidine alkaloids, including Tussilagine, from Tussilago farfara.
Methodology:
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Plant Material Preparation: Air-dried and powdered leaves or flowers of Tussilago farfara are used as the starting material.
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Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or a methanol-water mixture. The extraction is often carried out at room temperature with agitation or under reflux.
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Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is acidified (e.g., with 0.5 M HCl) and then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds. The acidic aqueous phase is then made alkaline (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and the alkaloids are extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
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Purification: The crude alkaloid extract is further purified using chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and visualization. For preparative isolation, column chromatography (e.g., silica (B1680970) gel or alumina) is employed, with a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures).
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Final Purification and Identification: Fractions containing Tussilagine are collected and further purified by techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC). The structure of the isolated Tussilagine is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Elucidation of the Biosynthesis Pathway
Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways. A general experimental workflow for studying Tussilagine biosynthesis is described below.
Methodology:
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Precursor Administration: Labeled precursors, such as ¹⁴C- or ¹³C-labeled putrescine or ornithine, are fed to Tussilago farfara plants or cell cultures.
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Incubation: The plants or cell cultures are incubated for a specific period to allow for the incorporation of the labeled precursor into the biosynthetic pathway.
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Extraction and Isolation: Tussilagine is extracted and isolated from the plant material using the methods described in section 4.1.
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Detection of Label: The isolated Tussilagine is analyzed to determine the position and extent of isotopic labeling. For ¹⁴C-labeled compounds, liquid scintillation counting is used. For ¹³C-labeled compounds, NMR spectroscopy is employed to identify the specific carbon atoms that have incorporated the label.
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Pathway Elucidation: By identifying the labeled positions in the Tussilagine molecule, the biosynthetic route from the precursor can be traced, and intermediate steps can be inferred.
Experimental Workflow for Biosynthesis Elucidation
Caption: Experimental workflow for biosynthetic pathway elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparative Analysis of the Anatomy, Phenolic Profile, and Antioxidant Capacity of Tussilago farfara L. Vegetative Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the ethnobotanical value, phytochemistry, pharmacology, toxicity and quality control of Tussilago farfara L. (coltsfoot) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative pathways utilize or circumvent putrescine for biosynthesis of putrescine-containing rhizoferrin - PMC [pmc.ncbi.nlm.nih.gov]
